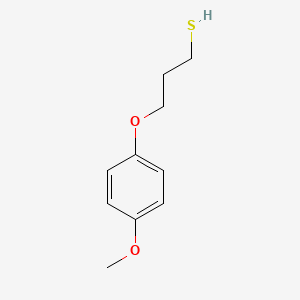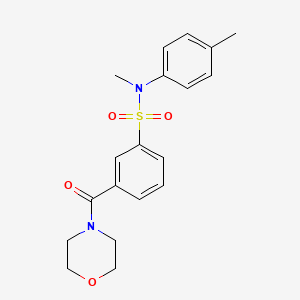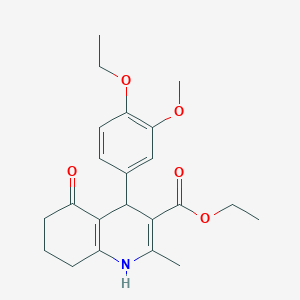
3-(4-methoxyphenoxy)-1-propanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-1-propanethiol, also known as MPPT, is a chemical compound that has garnered interest in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenoxy)-1-propanethiol is not yet fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways, including the Nrf2/ARE and NF-κB pathways.
Biochemical and Physiological Effects
3-(4-methoxyphenoxy)-1-propanethiol has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties, as well as its ability to protect against oxidative stress-induced cell damage. In vivo studies have shown that 3-(4-methoxyphenoxy)-1-propanethiol can improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-methoxyphenoxy)-1-propanethiol is its relatively low toxicity, making it a safe compound for use in laboratory experiments. However, its low solubility in water can make it difficult to work with, and its mechanism of action is not yet fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenoxy)-1-propanethiol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Additionally, its potential applications in agriculture and materials science warrant further investigation. Finally, the development of new synthesis methods for 3-(4-methoxyphenoxy)-1-propanethiol may improve its solubility and expand its potential applications.
Métodos De Síntesis
3-(4-methoxyphenoxy)-1-propanethiol can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with 1-chloropropane, followed by the reaction of the resulting product with sodium hydrosulfide. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-1-propanethiol has been studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, 3-(4-methoxyphenoxy)-1-propanethiol has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(4-methoxyphenoxy)-1-propanethiol has been studied for its ability to enhance plant growth and protect against environmental stressors such as drought and salt. In materials science, 3-(4-methoxyphenoxy)-1-propanethiol has been used as a crosslinking agent for the synthesis of polymers.
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-3-5-10(6-4-9)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMABRGGUDTGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)
![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)